molecular formula C26H24N4O2S B12743999 Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- CAS No. 81262-71-7

Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl-

Cat. No.: B12743999
CAS No.: 81262-71-7
M. Wt: 456.6 g/mol
InChI Key: ICSKBXLHXJMSID-UHFFFAOYSA-N
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Description

Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a quinazolinone moiety, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- typically involves multiple steps. One common method includes the reaction of 3,4-dihydro-4-oxo-3-phenyl-2-quinazolinylthioacetic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher purity reagents, and advanced purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the quinazolinone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinones, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide
  • Acetic acid, [(3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio]-
  • Acetamide, N-(6,8-dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)-

Uniqueness

Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

81262-71-7

Molecular Formula

C26H24N4O2S

Molecular Weight

456.6 g/mol

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-3-phenylquinazolin-4-one

InChI

InChI=1S/C26H24N4O2S/c31-24(29-17-15-28(16-18-29)20-9-3-1-4-10-20)19-33-26-27-23-14-8-7-13-22(23)25(32)30(26)21-11-5-2-6-12-21/h1-14H,15-19H2

InChI Key

ICSKBXLHXJMSID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Origin of Product

United States

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